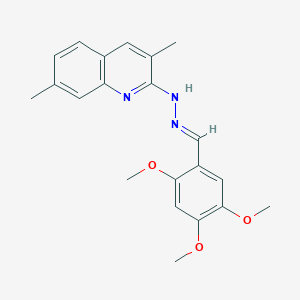![molecular formula C11H12N4OS B5868286 N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5868286.png)
N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide, commonly known as PTB, is a compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of thiadiazole derivatives and has been found to have a wide range of applications in the field of biochemistry and pharmacology.
Wirkmechanismus
PTB has been found to be a potent inhibitor of PTPs. PTPs are a class of enzymes that play a critical role in the regulation of cellular signaling pathways. By inhibiting the activity of PTPs, PTB can modulate the activity of various signaling pathways, including those involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
PTB has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in various cell lines. In addition, PTB has been found to modulate the activity of various signaling pathways, including those involved in insulin signaling and glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using PTB in lab experiments is its potency as a PTP inhibitor. PTB has been found to be a highly effective inhibitor of PTPs, making it a valuable tool for studying the role of PTPs in cellular signaling pathways. However, one of the limitations of using PTB in lab experiments is its potential toxicity. PTB has been found to be toxic to certain cell lines at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of PTB. One area of research is the development of more potent and selective PTP inhibitors. Another area of research is the investigation of the role of PTB in various disease states, including cancer and diabetes. Finally, the use of PTB in combination with other compounds, such as chemotherapeutic agents, may lead to the development of more effective treatments for various diseases.
Synthesemethoden
The synthesis of PTB involves the reaction of 4-pyridinylhydrazine with 2-bromo-1,3-butanedione followed by the reaction of the resulting intermediate with thiosemicarbazide. The final product is obtained by the condensation of the resulting thiadiazole with butyric acid anhydride.
Wissenschaftliche Forschungsanwendungen
PTB has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications in the field of biochemistry and pharmacology. One of the primary uses of PTB is in the study of the role of protein tyrosine phosphatases (PTPs) in cellular signaling pathways.
Eigenschaften
IUPAC Name |
N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-2-3-9(16)13-11-15-14-10(17-11)8-4-6-12-7-5-8/h4-7H,2-3H2,1H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSSKZYXWAITQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl {3-[(3-methylbenzoyl)amino]phenoxy}acetate](/img/structure/B5868206.png)

![N-[4-(cyanomethyl)phenyl]-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5868228.png)

![2-ethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5868246.png)



![5-({[4-(diethylamino)phenyl]amino}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868279.png)

![2-[5-(4-bromophenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B5868298.png)
![methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate](/img/structure/B5868299.png)
![6,6-dimethyl-N-(2-phenylethyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5868305.png)
